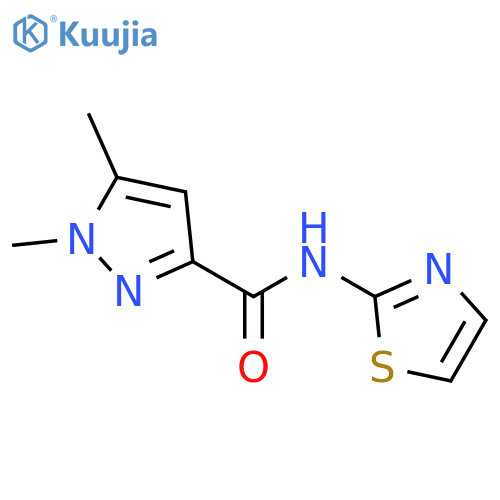

Cas no 1013782-63-2 (1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide)

1013782-63-2 structure

商品名:1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

CAS番号:1013782-63-2

MF:C9H10N4OS

メガワット:222.266899585724

CID:6466344

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

- 1H-Pyrazole-3-carboxamide, 1,5-dimethyl-N-2-thiazolyl-

-

- インチ: 1S/C9H10N4OS/c1-6-5-7(12-13(6)2)8(14)11-9-10-3-4-15-9/h3-5H,1-2H3,(H,10,11,14)

- InChIKey: XAJKBVQYSAUIEC-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)=CC(C(NC2=NC=CS2)=O)=N1

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 5.87±0.70(Predicted)

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2446-0147-10mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 10mg |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-2μmol |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 2μl |

$85.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-30mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 30mg |

$178.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-100mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 100mg |

$372.0 | 2023-05-16 | |

| Life Chemicals | F2446-0147-20μmol |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 20μl |

$118.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-25mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 25mg |

$163.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-1mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 1mg |

$81.0 | 2023-05-16 | |

| Life Chemicals | F2446-0147-20mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 20mg |

$148.5 | 2023-05-16 | |

| Life Chemicals | F2446-0147-75mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 75mg |

$312.0 | 2023-05-16 | |

| Life Chemicals | F2446-0147-5mg |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide |

1013782-63-2 | 90%+ | 5mg |

$103.5 | 2023-05-16 |

1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide 関連文献

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

1013782-63-2 (1,5-dimethyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量